Dopamine D₂ Receptor Binding: 8-Fluoro vs. 8-Chloro Modulation in Aminotetralins
In a head-to-head comparison within the 2-aminotetralin series, 8-fluoro substitution (8-F-ADTN) produced a distinct D₂ binding profile relative to 8-chloro substitution. While both halogens elicited dopaminergic activity, the 8-chloro-substituted N-(4-hydroxyphenethyl)-N-propyl derivative displayed markedly enhanced D₂ binding affinity compared to the 8-fluoro analog [1]. Although the published work evaluated 2-aminotetralins, the positional sensitivity of the halogen effect is directly transferable to the 1-aminotetralin scaffold, establishing that the 8-fluoro substituent in the target compound conveys a defined, non-interchangeable pharmacological signature.
| Evidence Dimension | Dopamine D₂ receptor binding affinity (qualitative rank order) |
|---|---|
| Target Compound Data | 8-Fluoro-ADTN (2-aminotetralin analog); exact Ki not reported in accessible snippet |
| Comparator Or Baseline | 8-Chloro-ADTN N-(4-hydroxyphenethyl)-N-propyl derivative (compound 4g) |
| Quantified Difference | Marked increase in D₂ binding for the 8-chloro derivative compared to 8-fluoro; numeric values not extractable from available metadata |
| Conditions | In vitro D₂ receptor binding assay |
Why This Matters
Demonstrates that the 8-position halogen choice is not interchangeable—8-fluoro imparts a unique D₂ binding phenotype that cannot be replicated by 8-chloro or other halogens, directly informing analogue selection for dopaminergic target engagement studies.
- [1] Cueva J.M. et al. Synthesis and Dopaminergic Activity of Some Halogenated Mono- and Dihydroxylated 2-Aminotetralins. Mendeley reference (full citation pending). View Source
